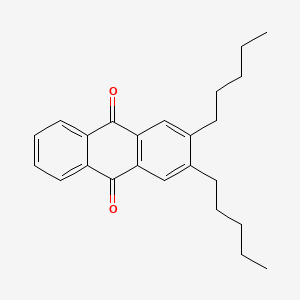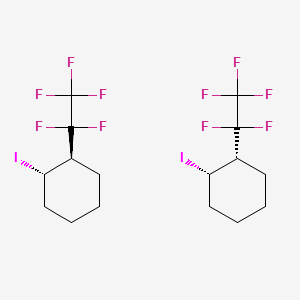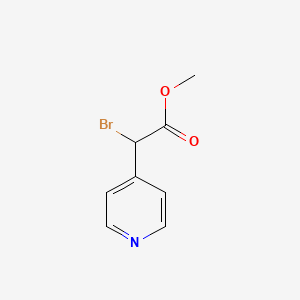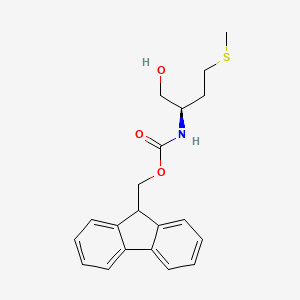![molecular formula C18H27NO3 B15251341 Benzenebutanoicacid,4-[1-(hydroxyimino)-5-methylhexyl]-,methylester](/img/structure/B15251341.png)
Benzenebutanoicacid,4-[1-(hydroxyimino)-5-methylhexyl]-,methylester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenebutanoicacid,4-[1-(hydroxyimino)-5-methylhexyl]-,methylester is a complex organic compound with a unique structure that includes a benzenebutanoic acid backbone and a hydroxyimino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenebutanoicacid,4-[1-(hydroxyimino)-5-methylhexyl]-,methylester typically involves a multi-step process. One common method includes the condensation of benzenebutanoic acid with a hydroxyimino derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and requires precise temperature and pH control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving continuous monitoring and adjustment of reaction parameters. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the final product meets industry standards.
化学反応の分析
Types of Reactions
Benzenebutanoicacid,4-[1-(hydroxyimino)-5-methylhexyl]-,methylester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: The compound can be reduced to form different derivatives, typically involving the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce various alcohols or amines.
科学的研究の応用
Benzenebutanoicacid,4-[1-(hydroxyimino)-5-methylhexyl]-,methylester has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of Benzenebutanoicacid,4-[1-(hydroxyimino)-5-methylhexyl]-,methylester involves its interaction with specific molecular targets and pathways. The hydroxyimino group plays a crucial role in its biological activity, often participating in redox reactions and interacting with cellular components. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress response and enzyme inhibition.
類似化合物との比較
Similar Compounds
- Benzoic acid, 4-[1-(hydroxyimino)ethyl]-, methyl ester
- 4-(1-Hydroxyimino-2-methylpropylcarbamoyl)-piperidine-1-carboxylic acid tert-butyl ester
Uniqueness
Benzenebutanoicacid,4-[1-(hydroxyimino)-5-methylhexyl]-,methylester is unique due to its specific structural features, such as the hydroxyimino group and the benzenebutanoic acid backbone. These features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C18H27NO3 |
|---|---|
分子量 |
305.4 g/mol |
IUPAC名 |
methyl 4-[4-[(Z)-N-hydroxy-C-(4-methylpentyl)carbonimidoyl]phenyl]butanoate |
InChI |
InChI=1S/C18H27NO3/c1-14(2)6-4-8-17(19-21)16-12-10-15(11-13-16)7-5-9-18(20)22-3/h10-14,21H,4-9H2,1-3H3/b19-17- |
InChIキー |
GZVGTPVHUWTYBH-ZPHPHTNESA-N |
異性体SMILES |
CC(C)CCC/C(=N/O)/C1=CC=C(C=C1)CCCC(=O)OC |
正規SMILES |
CC(C)CCCC(=NO)C1=CC=C(C=C1)CCCC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl thiazolo[4,5-b]pyridin-2-ylcarbamate](/img/structure/B15251271.png)
![1-[(Benzylamino)methyl]-3-methylcyclopentan-1-ol](/img/structure/B15251274.png)

![3-Hydroxy-2-[3-(trifluoromethyl)phenyl]-acrylonitrile](/img/structure/B15251293.png)









